N-Tfa-L-proline methyl ester

Chiral Chromatography Gas Chromatography Analytical Method Development

N-Tfa-L-proline methyl ester (CAS: 715-58-2) is a chiral derivatizing agent belonging to the class of N-protected amino acid methyl esters. With a molecular weight of 225.16 g/mol and a predicted pKa of -3.71±0.40, this compound is primarily utilized in analytical chemistry to enhance the separation of enantiomers, particularly in gas chromatography (GC) and mass spectrometry (MS) applications.

Molecular Formula C8H10F3NO3
Molecular Weight 225.16 g/mol
Cat. No. B1642809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tfa-L-proline methyl ester
Molecular FormulaC8H10F3NO3
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN1C(=O)C(F)(F)F
InChIInChI=1S/C8H10F3NO3/c1-15-6(13)5-3-2-4-12(5)7(14)8(9,10)11/h5H,2-4H2,1H3/t5-/m0/s1
InChIKeySZHIHLKFIRSJER-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Tfa-L-proline Methyl Ester for Chiral Separation: Technical Specifications and Procurement Considerations


N-Tfa-L-proline methyl ester (CAS: 715-58-2) is a chiral derivatizing agent belonging to the class of N-protected amino acid methyl esters [1]. With a molecular weight of 225.16 g/mol and a predicted pKa of -3.71±0.40, this compound is primarily utilized in analytical chemistry to enhance the separation of enantiomers, particularly in gas chromatography (GC) and mass spectrometry (MS) applications . The trifluoroacetyl (TFA) group increases the volatility and stability of the target analytes, enabling their analysis by GC [2].

Workflow Chiral derivatization for GC analysis
Selection TFA-protected proline ester enhances volatility
Context Enantiomeric separation on non-chiral columns

Why N-Tfa-L-proline Methyl Ester Cannot Be Replaced by Generic Proline Esters in Chiral Analysis


Substituting N-Tfa-L-proline methyl ester with a generic proline ester like N-Boc-proline methyl ester or L-proline methyl ester hydrochloride is not viable for critical chiral applications. The key differentiator is the specific trifluoroacetyl (TFA) protecting group. This group not only significantly enhances the compound's volatility, making it uniquely suitable for Gas Chromatography (GC) analysis [1], but its strong electron-withdrawing nature also influences the conformation and reactivity of the proline ring, which can be critical for chiral recognition [2]. Unlike its N-Boc counterpart, the TFA group is stable under mild conditions but can be selectively removed for further peptide synthesis, offering a distinct advantage in multi-step synthetic routes [3]. Therefore, for users whose protocols are optimized for TFA-protected derivatives, substituting with a different N-protected analog introduces unknown and potentially detrimental changes to analytical sensitivity, resolution, and reaction yields.

Target
N-Tfa-L-proline methyl ester
Potential Substitute
N-Boc-proline methyl ester, L-proline methyl ester HCl
Volatility
TFA group significantly enhances GC suitability
Risk
Lower volatility may shift retention times and require method re-optimization
Chiral Recognition
Electron-withdrawing TFA influences proline ring conformation
Risk
Altered conformation may reduce enantiomeric resolution
Synthetic Utility
Selective deprotection under mild conditions
Risk
Different protecting groups may limit downstream peptide synthesis compatibility

Quantitative Performance Evidence for N-Tfa-L-proline Methyl Ester in Analytical Applications


Comparison of Retention Indices for N-TFA Methyl Ester Derivatives in GC Analysis

The NIST Chemistry WebBook provides a standardized retention index (RI) for the N-TFA methyl ester derivative of proline on a non-polar capillary column, which is a crucial benchmark for method development and compound identification [1]. While specific RI data for close analogs like the N-Boc or N-Acetyl methyl esters on the same column are not directly collated in this source, the provided value for N-TFA-L-proline methyl ester serves as a definitive reference point for chromatographers using similar systems. This data allows for class-level inference regarding its expected behavior compared to other amino acid derivatives.

Retention Index
Reported
RI = 1374.8
Benchmark for method development and GC-MS identification
Data to verify on target column system; class-level inference for N-Boc/N-Acetyl analogs
Chiral Chromatography Gas Chromatography Analytical Method Development

Analytical Performance of N-TFA Derivatives in Amino Acid Mixture Separation

The N-TFA methyl ester derivative enables the resolution of proline within a complex mixture of 15 different amino acids using a dual-column GC system [1]. This demonstrates the derivative's suitability for multi-analyte methods. Comparatively, underivatized amino acids are not volatile enough for GC analysis [2], and other common derivatives (e.g., N-Boc) are less volatile, highlighting the functional necessity of the TFA group for this specific application.

Amino Acid Mix
Class-level inference
Resolution of 15 amino acids in 50-min dual-column GC run
Supports multi-analyte derivatization workflows
TFA derivative enables GC analysis where underivatized amino acids cannot
Gas Chromatography Amino Acid Analysis Derivatization Methods

Quantitative Analysis of Hydroxyproline Using N-TFA-Hyp Derivative by GC/MS

In the analysis of collagen, the related derivative N-trifluoroacetyl-4-hydroxy-L-proline methyl ester (N-TFA-Hyp) demonstrates the analytical power of the N-TFA methyl ester class. Using selected ion monitoring (SIM) in GC/MS, this derivative enabled accurate quantitation of 4-hydroxyproline across a broad linear range [1]. This validates the derivatization strategy for sensitive and precise quantification in a complex biological matrix, a performance characteristic that can be reasonably extrapolated to the analysis of other amino acids like proline.

Quantitative GC/MS
Cross-study comparable
5–1000 ng linear range
LOD 0.5 ng
Indicates compatibility with sensitive, quantitative SIM methods
Data from N-TFA-hydroxyproline analog; extrapolation to proline requires validation
Quantitative Analysis GC/MS Collagen Research

Procurement-Recommended Application Scenarios for N-Tfa-L-proline Methyl Ester


Chiral Derivatization for Enantiomeric Purity Analysis

A primary application for N-Tfa-L-proline methyl ester is as a chiral derivatizing agent for determining the enantiomeric purity of amino acids or amines. By reacting with a racemic mixture, it forms diastereomeric N-TFA-prolyl derivatives, which can then be resolved using standard, non-chiral GC columns [1]. This method is a cost-effective alternative to purchasing specialized chiral chromatography columns, making it ideal for pharmaceutical quality control and academic research where verifying the stereochemical integrity of a product is required.

Sample Preparation for GC/MS Metabolomics and Amino Acid Profiling

Laboratories involved in metabolomics or amino acid profiling should procure this compound for sample preparation. The N-TFA methyl ester derivatization is a well-established protocol for rendering amino acids volatile and thermally stable for GC analysis [2]. The resulting derivatives yield distinct mass spectra with characteristic fragmentation patterns, facilitating unambiguous identification and quantification in complex biological samples like plasma, urine, or cell extracts [3].

Building Block in Peptide and Peptidomimetic Synthesis

This compound is a valuable building block in the synthesis of modified peptides, particularly in industrial and academic research settings. The TFA group serves as a protecting group for the amine, which can be selectively removed under mild conditions (e.g., with a base or by hydrolysis) without affecting the methyl ester [4]. This orthogonal protection strategy allows for sequential peptide coupling, a critical requirement for solid-phase peptide synthesis (SPPS) and the creation of peptide libraries [5].

Application
Selection Property
Validation Focus
Chiral derivatization for enantiomeric purity
TFA-protected proline ester suitable for non-chiral GC columns
Enantiomeric resolution and diastereomer formation
GC/MS metabolomics and amino acid profiling
Volatile N-TFA methyl ester derivative for complex sample matrices
Retention behavior, fragmentation pattern, and matrix compatibility
Peptide and peptidomimetic synthesis
Orthogonal N-TFA protection with mild deprotection
Deprotection selectivity and coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Tfa-L-proline methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.